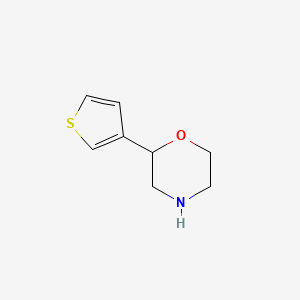

2-(Thiophen-3-yl)morpholine

描述

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. nih.gov These heteroatoms, such as nitrogen, oxygen, or sulfur, impart unique physicochemical properties to the molecules, influencing their reactivity, solubility, and biological activity. nih.gov 2-(Thiophen-3-yl)morpholine is a prime example of a heterocyclic compound, integrating two distinct and medicinally significant heterocyclic rings: thiophene (B33073) and morpholine (B109124).

The thiophene ring is a five-membered aromatic ring containing a sulfur atom, while the morpholine ring is a six-membered saturated ring containing both an oxygen and a nitrogen atom. biosynce.comtandfonline.com The fusion of these two moieties into a single chemical entity creates a novel scaffold with the potential for a unique pharmacological profile, distinct from its individual components. The study of such hybrid molecules is a significant area of research within heterocyclic chemistry, as it allows for the exploration of new chemical space and the development of compounds with potentially enhanced or novel biological activities.

Significance of Morpholine and Thiophene Moieties in Medicinal Chemistry and Drug Discovery

Both the morpholine and thiophene rings are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govnih.gov

Morpholine: The morpholine ring is a versatile scaffold valued for its ability to improve the pharmacokinetic properties of drug candidates. biosynce.comnih.gov Its presence can enhance aqueous solubility, a critical factor for drug absorption and distribution in the body. biosynce.com The nitrogen atom in the morpholine ring is weakly basic, which can be advantageous for modulating a compound's acid-base properties and its interactions with biological targets. nih.gov Furthermore, the morpholine ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity of a molecule to its target receptor. biosynce.com A number of approved drugs incorporate the morpholine moiety, highlighting its importance in drug design. nih.gov

Thiophene: The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it has a similar size and shape and can often be substituted for a benzene ring in a drug molecule to improve its properties. nih.gov This substitution can lead to enhanced metabolic stability, improved binding affinity, and altered selectivity for a particular biological target. nih.gov The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further contributing to drug-receptor interactions. nih.gov Thiophene derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net

The following table provides examples of the diverse therapeutic applications of morpholine and thiophene derivatives:

| Heterocyclic Moiety | Therapeutic Applications |

| Morpholine | Anticancer, Antibacterial, Antiviral, Central Nervous System Drugs. nih.govbiosynce.com |

| Thiophene | Anti-inflammatory, Antipsychotic, Antiviral, Anticancer, Antimicrobial. nih.govresearchgate.netresearchgate.net |

Scope and Objectives of Research on this compound and its Derivatives

Research into this compound and its derivatives is driven by the potential to create novel therapeutic agents that harness the beneficial properties of both the thiophene and morpholine moieties. The primary objectives of this research typically include:

Synthesis and Characterization: Developing efficient and versatile synthetic routes to produce this compound and a library of its derivatives with various substituents on either or both heterocyclic rings. tandfonline.comfrontiersin.org This involves detailed chemical analysis to confirm the structure and purity of the synthesized compounds. frontiersin.org

Biological Evaluation: Screening the synthesized compounds for a wide range of biological activities. Given the known properties of the parent heterocycles, this often includes testing for anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. jchemrev.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating how these changes affect its biological activity. nih.gov This allows researchers to identify the key structural features responsible for a particular pharmacological effect and to optimize the lead compound for improved potency and selectivity.

Computational Modeling: Employing computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the biological activity of new derivatives and to understand how these molecules interact with their biological targets at a molecular level. nih.gov

A recent study on morpholine-thiophene hybrid thiosemicarbazones, which share a similar structural concept, demonstrated the potential of combining these two heterocycles. frontiersin.orgnih.gov The synthesized compounds were evaluated for their ability to inhibit the urease enzyme, a target for treating certain bacterial infections. frontiersin.org The results of in vitro urease inhibition for a selection of these compounds are presented in the table below.

| Compound | IC₅₀ (µM) for Urease Inhibition |

| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) | 4.94 ± 2.7 |

| Compound 5b | 4.96 ± 3.0 |

| Compound 5c | 4.00 ± 2.4 |

| Thiourea (B124793) (Standard) | 22.31 ± 0.03 |

These findings underscore the synergistic potential of combining morpholine and thiophene rings in a single molecule and provide a strong rationale for the continued investigation of this compound and its derivatives as a promising scaffold for the discovery of new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

2-thiophen-3-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-9H,2-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFVGKBTMYLHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10710643 | |

| Record name | 2-(Thiophen-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247392-06-8 | |

| Record name | 2-(Thiophen-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Activities of 2 Thiophen 3 Yl Morpholine Derivatives

Anti-infective Applications

The fusion of thiophene (B33073) and morpholine (B109124) rings has given rise to a variety of derivatives with significant potential in combating infectious diseases caused by mycobacteria, bacteria, fungi, and protozoa.

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)

Derivatives combining thiophene and morpholine moieties have demonstrated notable activity against Mycobacterium tuberculosis (Mtb). A novel cluster of morpholino–thiophenes (MOT) was identified from a whole-cell phenotypic screen against M. tuberculosis H37Rv, with the initial hit showing a minimum inhibitory concentration (MIC) of 0.72 µg/mL. acs.org These compounds are believed to target QcrB, a subunit of the electron transport chain essential for respiration in Mtb. acs.org

In another study, a series of 2-(thiophen-2-yl)dihydroquinolines coupled with a morpholine ring were synthesized and evaluated. The morpholine-containing analog exhibited potent antimycobacterial activity against the H37Rv strain with an MIC value of 6.25 µg/mL. jchemrev.com This was significantly more potent than the corresponding thiomorpholine (B91149) analog (MIC = 25 µg/mL). jchemrev.com Furthermore, research into 2-methoxy-3-(thiophen-2-ylmethyl)quinoline derivatives containing amino carbinols identified several compounds with antitubercular activity at a concentration of 6.25 µg/mL against the H37Ra strain of M. tuberculosis. nih.govresearchgate.net

| Compound Class | Specific Derivative Example | Target Strain | Activity (MIC) | Reference |

| Morpholino–Thiophenes (MOT) | Initial Hit Compound | M. tuberculosis H37Rv | 0.72 µg/mL | acs.org |

| 2-(Thiophen-2-yl)dihydroquinoline-morpholine hybrid | Morpholine analog (26a) | M. tuberculosis H37Rv | 6.25 µg/mL | jchemrev.com |

| 2-Methoxy-3-(thiophen-2-ylmethyl)quinolines | Diaryl quinoline (B57606) hydroxyl amino ether & carbinol cores | M. tuberculosis H37Ra | 6.25 µg/mL | nih.gov |

Antibacterial Efficacy

The antibacterial potential of thiophene derivatives has been explored against a range of pathogens. In one study, novel thiophene derivatives incorporating moieties like 1,2,4-triazole (B32235) and benzimidazole (B57391) were synthesized. Several of these compounds, notably those with a 2-aminobenzimidazole (B67599) substituent on the thiophene ring, demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with MIC values ranging from 3.9 to 31.25 µg/mL. mdpi.com One derivative, in particular, was more potent than the standard drug gentamicin (B1671437) against P. aeruginosa. mdpi.com

| Compound Class | Specific Derivative Example | Bacterial Strain | Activity (MIC) | Reference |

| Thiophene-Iminobenzimidazole Hybrid | Ethyl 5-(1-(1H-benzo[d]imidazol-2-ylimino)ethyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate | S. aureus | 7.8 µg/mL | mdpi.com |

| Thiophene-Iminobenzimidazole Hybrid | Ethyl 5-(1-(1H-benzo[d]imidazol-2-ylimino)ethyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate | B. subtilis | 3.9 µg/mL | mdpi.com |

| Thiophene-Iminobenzimidazole Hybrid | Ethyl 5-(1-(1H-benzo[d]imidazol-2-ylimino)ethyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate | E. coli | 15.6 µg/mL | mdpi.com |

| Thiophene-Iminobenzimidazole Hybrid | Ethyl 5-(1-(1H-benzo[d]imidazol-2-ylimino)ethyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate | P. aeruginosa | 7.8 µg/mL | mdpi.com |

Antifungal Potential

Thiophene-based compounds have been investigated as potential antifungal agents. nih.gov Researchers have synthesized thiophene analogues of known antifungal drugs like amorolfine, which contains a morpholine ring. nih.gov One study synthesized a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives and tested them against cucumber downy mildew. Two compounds exhibited excellent fungicidal activities with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively, surpassing the performance of commercial fungicides like flumorph. mdpi.com Additionally, films made from chitosan (B1678972) and a 2-aminothiophene derivative were shown to be effective against several Candida species, indicating potential for topical antifungal applications. mdpi.com

| Compound Class | Specific Derivative Example | Fungal Pathogen | Activity (EC50) | Reference |

| N-(Thiophen-2-yl) Nicotinamide | Compound 4a | Pseudoperonospora cubensis | 4.69 mg/L | mdpi.com |

| N-(Thiophen-2-yl) Nicotinamide | Compound 4f | Pseudoperonospora cubensis | 1.96 mg/L | mdpi.com |

Antiprotozoal Activity

The thiophene scaffold is also of interest for developing new treatments against protozoan parasites. researchgate.net A study of thirty-eight novel thiophene compounds revealed that many possessed activity against Leishmania infantum, with half of the molecules showing an EC50 in the low micromolar range. nih.gov The piperidine-containing derivatives were generally more potent than the tetramethylpyran derivatives. nih.gov Another investigation focused on quinones fused with a thiophene ring, which were tested against Trypanosoma cruzi and Leishmania species. researchgate.net These fused-ring quinones were the most active compounds in the series, suggesting that the thiophene nucleus plays a key role in their antiparasitic activity. researchgate.net

| Compound Class | Target Protozoa | Activity (EC50) | Reference |

| Thiophene-piperidine derivatives | Leishmania infantum | Low µM range | nih.gov |

| Benzo[b]thiophene-4,7-quinones | Trypanosoma cruzi | Active | researchgate.net |

| Benzo[b]thiophene-4,7-quinones | Leishmania species | Active | researchgate.net |

Urease Enzyme Inhibition for Ureolytic Bacterial Infections

A significant area of research for thiophene-morpholine hybrids is the inhibition of the urease enzyme, a key virulence factor in ureolytic bacterial infections. nih.govfrontiersin.org A series of morpholine-thiophene hybrid thiosemicarbazone derivatives were designed and synthesized, with the majority of compounds showing more potent urease inhibition than the standard inhibitor, thiourea (B124793). nih.govfrontiersin.orgresearchgate.netresearchgate.net The most potent compound, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited an IC50 value of 3.80 µM. frontiersin.org Structure-activity relationship analysis indicated that substitutions on the thiophene ring significantly influenced the inhibitory potential. frontiersin.org

| Compound | Activity (IC50 in µM) | Reference |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | 3.80 ± 1.9 | frontiersin.org |

| (E)-N-(2-morpholinoethyl)-2-((4-methylthiophen-2-yl)methylene)hydrazinecarbothioamide (5c) | 4.00 ± 2.4 | frontiersin.org |

| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) | 4.94 ± 2.7 | frontiersin.org |

| (E)-2-(1-(thiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5b) | 4.96 ± 3.0 | frontiersin.org |

| Thiourea (Standard) | 22.31 ± 0.03 | frontiersin.org |

Anticancer and Antitumor Investigations

The thiophene and morpholine scaffolds are prevalent in the design of novel anticancer agents. colby.edue3s-conferences.org Thiophene analogues have been reported to bind to a wide array of cancer-specific protein targets, thereby inhibiting various signaling pathways involved in cancer progression. colby.edu

One study synthesized a series of 2,3-fused thiophene derivatives and evaluated their cytotoxicity against HepG2 and SMMC-7721 human liver cancer cell lines. All tested compounds showed some level of antitumor activity, with one derivative, in particular, demonstrating higher activity than the standard chemotherapeutic drug paclitaxel (B517696) at the tested concentration. nih.gov Other research has focused on morpholine derivatives as inhibitors of topoisomerase II, a critical enzyme in cancer cell replication. ekb.eg The introduction of an alkyl substitution at the third position of the morpholine ring has been shown to increase anticancer activity. e3s-conferences.org

| Compound Class | Cell Line | Activity | Reference |

| 2,3-Fused Thiophene scaffold | HepG2 | Higher activity than paclitaxel at 30 µg/mL | nih.gov |

| 2,3-Fused Thiophene scaffold | SMMC-7721 | Higher activity than paclitaxel at 30 µg/mL | nih.gov |

Anti-inflammatory and Analgesic Profiles

The thiophene-morpholine scaffold has also been explored for its potential in treating inflammation and pain, demonstrating activity against key inflammatory mediators.

The anti-inflammatory effects of these derivatives are largely attributed to their inhibition of enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov Dual inhibition of COX and LOX is considered a promising strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Research has highlighted that thiophene-based compounds are effective inhibitors of both COX and LOX enzymes. nih.govresearchgate.net Notably, a study on thiophene derivatives identified a compound containing a morpholine ring as the most active in an anti-inflammatory assay, with activity superior to the standard drug indomethacin. nih.govresearchgate.net

Beyond the COX/LOX pathways, these compounds can also modulate pro-inflammatory cytokines. Studies on methoxy-substituted thiophene derivatives have shown they can negatively regulate the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) following LPS-induced inflammation in monocytes. nih.gov

The analgesic (pain-relieving) properties of thiophene derivatives are closely linked to their anti-inflammatory actions. nih.gov Pain is often mediated by prostaglandins (B1171923), the production of which is catalyzed by COX enzymes. nih.gov By inhibiting COX and subsequently reducing the synthesis of prostaglandins like PGE2, these compounds can alleviate inflammatory pain. nih.gov

Studies on nonacidic thiophene derivatives have demonstrated significant in vivo analgesic activity. nih.gov The most active compounds in these studies also showed potent anti-inflammatory effects and the ability to inhibit PGE2 synthesis, confirming the mechanistic link between inflammation and analgesia. nih.gov Further research on compounds like 2-chlorothiophene (B1346680) has shown significant peripheral analgesic activity, suggesting a mechanism that targets pain signaling at the site of inflammation. ijbcp.com

Enzyme Inhibition Studies

Beyond their effects on cancer and inflammation-related pathways, derivatives of 2-(Thiophen-3-yl)morpholine have shown potent inhibitory activity against other specific enzymes.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections caused by bacteria such as Helicobacter pylori. nih.gov Inhibition of this enzyme is an attractive therapeutic strategy. nih.gov A series of morpholine-thiophene hybrid thiosemicarbazone derivatives were synthesized and evaluated for their urease inhibitory potential. frontiersin.org

The majority of these compounds were found to be significantly more potent inhibitors of urease than the standard inhibitor, thiourea. nih.govfrontiersin.org The inhibitory activity was found to be influenced by substitutions on the thiophene ring. For example, the presence of electron-withdrawing groups such as chloro, bromo, or nitro at the fifth position of the thiophene ring resulted in remarkable inhibitory strength. frontiersin.org The lead compound, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited the highest inhibitory activity with an IC50 value of 3.80 ± 1.9 µM, which is several folds more potent than thiourea. frontiersin.orgresearchgate.net

| Compound | Substitution on Thiophene Ring | Urease Inhibition (IC50 in µM) | Reference |

|---|---|---|---|

| 5a | Unsubstituted | 4.94 ± 2.7 | frontiersin.org |

| 5g | 5-Chloro | 3.80 ± 1.9 | nih.govfrontiersin.org |

| 5h | 5-Bromo | 3.98 ± 2.2 | frontiersin.org |

| 5i | 5-Nitro | 3.90 ± 2.7 | frontiersin.org |

| Thiourea (Standard) | N/A | 22.31 ± 0.03 | frontiersin.org |

PI3K/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cellular processes such as growth, proliferation, and survival. nih.gov Its dysregulation is a common feature in various human cancers, making it a prime target for therapeutic intervention. nih.govmdpi.com Derivatives incorporating the morpholine ring have shown significant promise as dual inhibitors of PI3K and mTOR. nih.gov The morpholine oxygen can form a critical hydrogen bond in the kinase hinge region, a feature essential for inhibitory activity. nih.govacs.org

A series of 2-morpholino-pyrimidine derivatives featuring sulfonyl side chains were developed, leading to the identification of a potent dual PI3K/mTOR inhibitor. nih.gov This compound demonstrated strong inhibitory activity against PI3Kα (IC50 = 20 nM) and mTOR (IC50 = 189 nM), effectively suppressing AKT phosphorylation, a downstream effector in the pathway. nih.gov Similarly, a series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized as novel PI3Kα/mTOR dual inhibitors. nih.gov One of the most promising compounds from this series, 13g , exhibited potent anti-tumor activity against several cancer cell lines and was identified as a potent PI3Kα/mTOR dual inhibitor, showing a tenfold improvement in mTOR inhibition compared to the known PI3K inhibitor pictilisib. nih.gov

Table 1: PI3K/mTOR Inhibitory Activity of Selected Morpholine Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 2-morpholino-pyrimidine derivative (26) | PI3Kα | 20 | nih.gov |

| mTOR | 189 | ||

| 2-(thiophen-2-yl)-1,3,5-triazine derivative (13g) | PI3Kα | 525 | nih.gov |

| mTOR | 48 |

TACE Enzyme Inhibition

Tumor necrosis factor-α-converting enzyme (TACE), also known as ADAM17, is a key enzyme in the release of soluble tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.govnih.gov Inhibition of TACE is a therapeutic strategy for inflammatory conditions such as rheumatoid arthritis. nih.gov Research into TACE inhibitors has led to the development of thiomorpholine sulfonamide hydroxamates. nih.govjchemrev.com

One series of these inhibitors, which incorporate propargylic ether groups, demonstrated excellent in vitro potency against the isolated TACE enzyme. nih.gov A specific compound, 5h , was selected as a clinical candidate for treating rheumatoid arthritis due to its potent enzyme inhibition, cellular activity, and oral activity in preclinical models of TNF-α production and collagen-induced arthritis. nih.gov Another related compound showed an IC50 value of 140 nM in a T-helper cell assay. jchemrev.com

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic approach for managing type 2 diabetes by controlling post-prandial hyperglycemia. nih.govresearchgate.net Various derivatives containing morpholine or thiophene moieties have been identified as potent α-glucosidase inhibitors. nih.govmdpi.com

A series of N-methylmorpholine-substituted benzimidazolium salts were synthesized and evaluated for their α-glucosidase inhibitory potential. mdpi.com Several of these compounds exhibited significantly greater inhibitory activity than the standard drug, acarbose. mdpi.com Notably, 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride (5d) was approximately four times more potent than acarbose. mdpi.com Furthermore, thiourea derivatives based on a 3-amino-4-(thiophen-2-yl)pyridine-2(1H)-one scaffold also showed promising activity. mdpi.com The compound 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) demonstrated inhibitory activity comparable to that of acarbose. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Selected Derivatives

| Compound Series | Most Potent Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |

|---|---|---|---|---|

| N-methylmorpholine-substituted benzimidazolium salts | 5d | 15 ± 0.030 | 58.8 ± 0.012 | mdpi.com |

| 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholines | Compound with methoxy (B1213986) substituted benzene (B151609) ring | 0.18 ± 0.01 µg/mL | Not specified | jchemrev.com |

| Thiourea derivatives of 3-amino-4-(thiophen-2-yl)pyridine-2(1H)-one | 9c | 12.94 mM | 11.96 mM | mdpi.com |

*Note: Units reported as mM in the source.

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative degradation of amine neurotransmitters and are significant targets in the treatment of neurodegenerative diseases and depression. nih.gov Specifically, MAO-B inhibitors are used in the management of Parkinson's disease.

2-Arylthiomorpholine derivatives have been designed as potent and selective inhibitors of MAO-B. nih.gov These compounds, conceived as rigid phenylethylamine analogues, showed high affinity for the enzyme, with the best Kᵢ values in the nanomolar (10⁻⁸ M) range. nih.gov Their selectivity for human MAO-B over MAO-A was exceptional, exceeding 2000-fold. nih.gov In a separate study, a series of morpholine-based chalcones were investigated, identifying compound MO1 as a highly potent and selective MAO-B inhibitor with a mixed-type reversible mechanism. researchgate.net

Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity

| Compound Series | Compound | Activity Metric | Value | Selectivity (over MAO-A) | Reference |

|---|---|---|---|---|---|

| 2-Arylthiomorpholines | Not specified | Kᵢ | 10⁻⁸ M range | >2000-fold | nih.gov |

| Morpholine-based chalcones | MO1 | IC50 | 0.030 µM | Selective for MAO-B | researchgate.net |

| Kᵢ | 0.018 µM |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating insulin (B600854) secretion. nih.gov The inhibition of DPP-IV is a well-established therapeutic strategy for type 2 diabetes mellitus. nih.govbenthamscience.com Thiomorpholine-containing compounds have been designed and synthesized as potential DPP-IV inhibitors. jchemrev.comresearchgate.net Preliminary screening of a series of thirteen such compounds identified several candidates (4c, 4d, and 4f ) with good in vitro inhibitory activity against DPP-IV, warranting further investigation for their potential as antidiabetic agents. researchgate.net

Central Nervous System (CNS) Therapeutic Potential

Receptor Modulation in Mood Disorders and Pain

Morpholine derivatives have been found to modulate the action of various neurotransmitter receptors involved in the regulation of mood and pain. nih.govacs.org Their efficacy often stems from a structural similarity to endogenous ligands, allowing them to interact with and downregulate receptor activity. nih.govresearchgate.net

For instance, morpholine is a key component in certain negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). nih.gov The mGlu2 receptor is widely expressed in the CNS and is considered an important therapeutic target for mood disorders, including anxiety and depression. nih.gov The inclusion of the morpholine ring in these modulators serves to improve their pharmacokinetic properties. nih.gov Additionally, morpholine is present in histamine (B1213489) H₃ receptor antagonists, such as JNJ-10181457 , which have been investigated for CNS applications. nih.gov

Bioactivity in Neurodegenerative Diseases (e.g., BACE-1 inhibition)

A primary therapeutic target in the treatment of Alzheimer's disease is the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartic protease responsible for a rate-limiting step in the production of amyloid-β (Aβ) peptides. nih.govrsc.org The inhibition of BACE-1 is a promising strategy to reduce Aβ plaque formation in the brain. nih.govnih.gov

Derivatives combining thiophene and morpholine motifs have been explored as BACE-1 inhibitors. Research has demonstrated that thiophene-substituted acylguanidines, developed from a pyrrole-based lead compound, show potent BACE-1 inhibitory activity. nih.gov This structural template allows for versatile modifications to explore the enzyme's binding site. One such exploration led to a 25-fold enhancement in potency, yielding a compound with an IC50 value of 150 nM in a BACE-1 fluorescence resonance energy transfer (FRET) assay. nih.gov

Furthermore, the morpholine ring itself, particularly when containing an amidino group, has been identified as a critical platform for BACE-1 inhibition. nih.gov For instance, a morpholine derivative developed by Rambouts and co-workers demonstrated a BACE-1 inhibition IC50 of 22 nM. nih.gov While not direct this compound analogs, these findings underscore the potential of combining these two pharmacophores to design effective BACE-1 inhibitors for neurodegenerative diseases.

| Compound Class | Target Enzyme | Key Findings | Reported IC50 | Source |

|---|---|---|---|---|

| Thiophene-substituted Acylguanidine | BACE-1 | Template allows for flexible exploration of the BACE-1 binding site. | 150 nM | nih.gov |

| Amidine-containing Morpholine Derivative | BACE-1 | The 1,4-oxazin-3-amine moiety was found to be a crucial platform for inhibition. | 22 nM | nih.gov |

Enzyme Inhibition in CNS Tumors

In the context of Central Nervous System (CNS) tumors, targeted therapy often focuses on kinases involved in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). acs.org The morpholine ring is a key structural component in several potent kinase inhibitors due to its ability to improve pharmacokinetic properties and interact within enzyme active sites. acs.org

Research into thieno[2,3-d]pyrimidine (B153573) derivatives, which merge a thiophene ring system with a pyrimidine (B1678525) core, has identified potent PI3K inhibitors when substituted with a morpholine moiety. researchgate.net These compounds have demonstrated significant antitumor efficacy. Specifically, certain morpholine-based thieno[2,3-d]pyrimidine derivatives have shown powerful cytotoxicity against glioblastoma cell lines, such as U87, highlighting their potential for treating CNS tumors through PI3K inhibition. researchgate.net

| Compound Class | Target Enzyme | Relevant Cancer Cell Line | Key Findings | Source |

|---|---|---|---|---|

| Morpholine-based Thieno[2,3-d]pyrimidines | PI3K | Glioblastoma U87 | Demonstrated significant antitumor efficacy and cytotoxicity via PI3K inhibition. | researchgate.net |

Antioxidant Activity

The thiophene and morpholine moieties are present in various compounds evaluated for their ability to counteract oxidative stress. jchemrev.comnih.govmdpi.com Thiomorpholine derivatives, in particular, have been synthesized and shown to possess significant antioxidant properties. nih.gov

In one study, a series of thiomorpholine derivatives were found to effectively inhibit the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids, with some compounds exhibiting IC50 values as low as 7.5 µM. nih.gov This activity is attributed to the ability of these compounds to scavenge free radicals and prevent oxidative damage to cellular components. nih.govresearchgate.net Additionally, other studies on morpholine-bearing quinoline derivatives have reported excellent ABTS radical-scavenging activities, with some compounds showing greater potency than the standard antioxidant, Trolox. mdpi.com These findings suggest that the incorporation of a thiophene-morpholine scaffold could lead to the development of effective antioxidant agents. jchemrev.comjchemrev.com

| Compound Class | Antioxidant Assay | Result | Source |

|---|---|---|---|

| Thiomorpholine Derivatives | Inhibition of lipid peroxidation | IC50 values as low as 7.5 µM | nih.gov |

| Morpholine-bearing Quinoline Derivatives | ABTS radical scavenging | IC50 values as low as 6.05 µM (more potent than Trolox) | mdpi.com |

Miscellaneous Bioactivities (e.g., Antihypertensive, Antimalarial, Retinal Protector)

Derivatives containing the thiophene and morpholine/thiomorpholine scaffolds have been investigated for several other therapeutic applications. jchemrev.comjchemrev.com

Antihypertensive Activity The search for novel antihypertensive agents has led to the investigation of thiomorpholine derivatives. jchemrev.comnih.gov One notable compound, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol (TBTIF), was shown to diminish blood pressure in spontaneously hypertensive rats. nih.gov Its mechanism of action involves reducing vasoconstriction induced by angiotensin I and angiotensin II. Further investigation revealed that TBTIF decreases the mRNA expression of angiotensin-converting enzyme (ACE) while increasing the mRNA of ACE2, suggesting a mechanism that offers advantages over traditional ACE inhibitors like captopril. nih.gov Thiophene-containing compounds, such as tiamenidine, have also been noted for their antihypertensive effects. nih.gov

Antimalarial Activity The morpholine and thiomorpholine scaffolds are recognized for their potential in developing antimalarial agents. jchemrev.comjchemrev.comrsc.org A series of morpholine analogs functionalized with a hydroxyethylamine (HEA) pharmacophore were synthesized and screened for activity against Plasmodium falciparum. One hit molecule demonstrated an inhibitory concentration of 5.059 μM. rsc.orgmiguelprudencio.com These compounds were found to target plasmepsin X, a validated malarial aspartyl protease. miguelprudencio.com Separately, studies on arylvinylquinolines incorporating a morpholine group also showed antiplasmodial activity against chloroquine-resistant strains of P. falciparum. nih.gov

Retinal Protector Activity Review literature has highlighted the use of thiomorpholine derivatives for their retinal protector activity. jchemrev.comjchemrev.comresearchgate.net This bioactivity points to the potential of these compounds in ophthalmological applications, although specific mechanistic studies and compound data in this area are less detailed than for other activities.

Structure Activity Relationship Sar and Ligand Design Principles

Influence of Thiophene (B33073) Ring Substitution on Activity

Modifications to the thiophene ring have a profound impact on the biological activity of 2-(thiophen-3-yl)morpholine derivatives. The position, size, and electronic nature of substituents determine the molecule's interaction with its target. For instance, in various classes of thiophene-containing compounds, substitutions at different positions lead to markedly different outcomes.

Structure-activity relationship studies have shown that substituting the thiophene ring can modulate metabolic stability and activity. acs.org For example, substitution at the C5 position of a 2-acetylthiophene (B1664040) core was found to reduce the formation of reactive metabolites more effectively than substitution at the C4 position. acs.org In some cases, replacing a phenyl ring with a thiophene ring can decrease activity, indicating the specific requirements of the biological target, while in other contexts, it enhances binding affinity. nih.gov The introduction of specific groups, such as fluorine, has been shown to be essential for cytotoxic activity in certain thiophene derivatives. nih.gov

The following table summarizes the observed effects of various thiophene ring substitutions on the activity of related compounds.

| Substitution Position | Substituent | Effect on Activity/Property | Target/Model System |

| C5 | Methyl | Completely prevents reactive metabolite formation. acs.org | 2-Acetylthiophenes |

| C2 & C3 | Various (Cl, Me, OMe, CF₃) | 2- and 3-substituted compounds were generally more active than 4-substituted ones. mdpi.com | Ketamine Analogues (Anaesthetic) |

| General | Fluorine | Essential for cytotoxicity. nih.gov | HCT116 cell line |

| General | Phenyl | Crucial for maintaining antiviral activity. core.ac.uk | Ebola Virus Entry |

Role of Morpholine (B109124) Ring Substituents and Conformational Impact

The morpholine ring exists predominantly in a stable chair conformation, which dictates the spatial orientation of its substituents. cdnsciencepub.comcdnsciencepub.com Substituents on the ring carbons, particularly at the C2, C3, C5, and C6 positions, typically favor an equatorial orientation to minimize steric hindrance. cdnsciencepub.com

The introduction of substituents on the morpholine ring can significantly alter pharmacological activity.

C-alkylation: The addition of alkyl groups, such as methyl, at the C-3 position has been shown to increase anticancer activity. e3s-conferences.org

N-alkylation: Modification of the morpholine nitrogen is a common strategy to modulate activity and physicochemical properties. researchgate.net

Bridging: Creating bridged morpholines (e.g., 3,5-ethylene bridged) can enhance potency by locking the molecule into a more favorable conformation for binding, as seen in mTOR inhibitors. e3s-conferences.org

The conformational flexibility of the morpholine ring is crucial, allowing it to adapt to the topology of binding sites. nih.gov In a study of proteasome inhibitors, replacing a morpholine group with a phenyl ring increased potency but decreased solubility, while switching to a pyridyl group maintained potency and improved solubility. dundee.ac.uk This highlights the delicate balance between potency and pharmacokinetic properties that can be fine-tuned via morpholine ring modifications.

The table below details the impact of various substitutions on the morpholine ring based on studies of related scaffolds.

| Substitution Position | Substituent/Modification | Effect on Activity/Property | Target/Model System |

| C3 | Alkyl group | Increased anticancer activity. e3s-conferences.org | General |

| C2/C6 | Methyl group | Equatorial position favored; induces downfield chemical shifts. cdnsciencepub.com | Conformational Analysis |

| C3/C5 | Ethylene bridge | Showed intense potent activity. e3s-conferences.org | mTOR Inhibitors |

| N-position | Various alkyl groups | High conversion and selectivity for N-alkylation. researchgate.net | Catalytic Synthesis |

| C3 | rac-2-methylmorpholine | Improved potency and solubility. dundee.ac.uk | Proteasome Inhibitors |

Stereochemical Considerations in Pharmacological Efficacy

Stereochemistry plays a critical role in the pharmacological efficacy of chiral molecules containing a 2-substituted morpholine ring. Since the attachment of the thiophene ring at the C2 position of the morpholine creates a chiral center, the resulting enantiomers can exhibit significantly different biological activities, potencies, and selectivities.

A key study on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which also feature a substituent at the C2 position, demonstrated that serotonin (B10506) and noradrenaline reuptake inhibition is directly dependent on stereochemistry. nih.gov The (SS) and (RR) enantiomers displayed distinct profiles, with some acting as selective serotonin reuptake inhibitors (SRIs), others as selective noradrenaline reuptake inhibitors (NRIs), and some as dual SNRIs. nih.gov This enantioselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral and interact differently with each enantiomer. The precise three-dimensional arrangement of the thiophene and morpholine rings is therefore a crucial determinant of molecular recognition and subsequent biological response.

Scaffold Derivatization Strategies for Optimized Potency and Selective Receptor/Enzyme Interactions

To optimize the potency and selectivity of the this compound scaffold, several derivatization strategies can be employed, building upon the SAR principles discussed.

Thiophene Ring Functionalization : Introducing small, electronically distinct substituents (e.g., halogens, methoxy (B1213986) groups, trifluoromethyl groups) at various positions on the thiophene ring can fine-tune electronic properties and create new interaction points with the target protein. nih.govmdpi.com For example, adding strongly electron-withdrawing groups can be favorable for certain activities. nih.gov

Morpholine Ring Substitution : Adding small alkyl groups to the carbon atoms of the morpholine ring (e.g., at C3 or C5) can enhance potency by probing hydrophobic pockets in the binding site. e3s-conferences.org Constraining the conformation of the morpholine ring through strategies like bridging can also lock the molecule in a bioactive conformation, thereby increasing affinity. e3s-conferences.org

Morpholine Nitrogen Derivatization : The secondary amine of the morpholine ring is a prime site for derivatization. N-alkylation or N-arylation can introduce new functionalities that can extend into different regions of a binding pocket, potentially increasing potency and modulating selectivity. researchgate.net

Linker Insertion : Incorporating a linker between the thiophene and morpholine moieties can be explored to optimize the distance and relative orientation between the two key pharmacophoric elements.

Insights from Bioisosteric Replacements in Thiophene and Morpholine Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. nih.govufrj.brresearchgate.net

Thiophene Scaffold: The thiophene ring is frequently used as a bioisostere for the phenyl ring. nih.govnih.govcambridgemedchemconsulting.comcambridgemedchemconsulting.com This substitution can be advantageous for several reasons:

Metabolic Stability : Replacing an electron-rich phenyl ring with a more electron-deficient heterocycle like thiophene can reduce susceptibility to cytochrome P450-mediated oxidative metabolism. nih.govrsc.orgnih.gov

Improved Properties : This replacement can alter physicochemical properties and improve binding affinity. nih.gov

Novel Chemical Space : It allows for exploration of novel chemical space and intellectual property. nih.gov In a specific example, the bioisosteric replacement of a benzene (B151609) ring with a thiophene ring in a series of GluN2B selective NMDA receptor antagonists was well tolerated, indicating that the thiophene ring could effectively mimic the interactions of the original phenyl group. rsc.org

Morpholine Scaffold: The morpholine ring can also be subjected to bioisosteric replacement to modulate activity and properties.

Pyran Analogues : In the development of mTOR kinase inhibitors, the morpholine moiety was successfully replaced with 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP) isosteres, leading to the discovery of potent, selective, and metabolically stable compounds. unimi.it

Sila-substitution : Replacing a carbon atom within the morpholine ring with a silicon atom (sila-morpholines) has been explored to create novel antifungals. nih.gov This change can alter bond lengths, bond angles, and ring conformation, potentially leading to improved efficacy and metabolic stability. nih.gov

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Investigations

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. For derivatives containing the thiophene-morpholine framework, docking studies have been instrumental in elucidating their mechanism of action at a molecular level.

Molecular docking simulations are crucial for predicting how ligands, such as thiophene-morpholine derivatives, will interact with the binding sites of therapeutic targets. These predictions are often quantified by a docking score or binding affinity, which estimates the strength of the interaction.

In a notable study, a series of morpholine-thiophene hybrid thiosemicarbazones were investigated as inhibitors of the urease enzyme, a key target in treating infections by ureolytic bacteria. nih.gov The lead inhibitor from this series demonstrated a strong affinity for the urease active site, displaying significant docking scores and favorable binding free energies. nih.gov The incorporation of the morpholine (B109124) ring is often associated with enhanced potency, which can be attributed to its ability to form key molecular interactions with target proteins or to improve the molecule's pharmacokinetic profile. nih.gov

Docking studies on other heterocyclic systems incorporating thiophene (B33073) have also shown strong binding affinities for their respective targets. For instance, certain thiophene-based pyrazole carboxamide derivatives exhibited good binding affinities for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with binding affinities reaching -9.3, -9.4, and -9.7 kcal/mol, respectively. researchgate.net Similarly, derivatives of 2H-thiopyrano[2,3-b]quinoline showed binding affinity values ranging from -5.3 to -6.1 Kcal/mol against their target protein. semanticscholar.org These studies underscore the utility of docking in predicting the binding potential of thiophene-containing compounds.

Beyond predicting binding affinity, molecular docking provides a detailed view of the specific interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site.

For the morpholine-thiophene hybrid thiosemicarbazone inhibitor of urease, docking analysis revealed a complex network of interactions within the enzyme's binding pocket. nih.gov The morpholine ring itself was found to form carbon-hydrogen bonds with the Tyr32 residue. nih.gov Other crucial interactions included conventional hydrogen bonds with Tyr32, Glu742, and Lys709. nih.gov The analysis identified several key amino acid residues significantly involved in the binding, including Leu13, Ala16, Tyr32, Ala37, Lys709, Phe712, Glu742, Val744, and Leu839. nih.gov In contrast, the standard inhibitor, thiourea (B124793), formed significantly fewer interactions, highlighting the superior binding mode of the thiophene-morpholine derivative. nih.gov

The importance of the morpholine ring in establishing key interactions is a recurring theme in computational studies. nih.gov In various enzyme-inhibitor complexes, the oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, interacting with critical residues in the enzyme's active site. nih.gov For example, in studies of morpholine-bearing quinoline (B57606) derivatives targeting acetylcholinesterase (AChE), the morpholine moiety was observed to form carbon-hydrogen bonds with the Ser293 residue. mdpi.com

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Tyr32 | Conventional Hydrogen Bond | 3.08 |

| Tyr32 | Carbon-Hydrogen Bond (from Morpholine) | 2.79, 2.80, 2.95 |

| Glu742 | Conventional Hydrogen Bond | 2.26 |

| Lys709 | Conventional Hydrogen Bond | 2.88 |

| Leu13 | Key Contact | N/A |

| Ala16 | Key Contact | N/A |

| Ala37 | Key Contact | N/A |

| Phe712 | Key Contact | N/A |

| Val744 | Key Contact | N/A |

| Leu839 | Key Contact | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. frontiersin.org For thiophene derivatives, 3D-QSAR models have been successfully established with significant statistical quality and predictive ability. nih.gov One such model, developed for thiophene derivatives targeting tubulin, yielded a high correlation coefficient (R²) of 0.949 and a cross-validation coefficient (q²) of 0.743, indicating a robust and predictive model. nih.gov This model was further validated with an external test set, achieving a predictive correlation coefficient (R²pred) of 0.929. nih.gov

Similarly, QSAR models for morpholine-containing thiazole derivatives have demonstrated high predictive capability, which was confirmed through both internal and external validation procedures. pensoft.net These models can be effectively used for the virtual screening of large compound libraries to identify potential antioxidant candidates. pensoft.net The development of such predictive models for 2-(thiophen-3-yl)morpholine derivatives could significantly streamline the identification of lead compounds for various therapeutic targets.

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structure in numerical terms. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical, among others.

In QSAR studies of morpholine-containing derivatives, various descriptors have been found to influence antioxidant activity. pensoft.net Analysis of these models revealed that activity tends to increase with a decrease in molecular area, volume, lipophilicity, and polarization, and an increase in the dipole moment. pensoft.net Quantum-chemical descriptors also play a significant role; for instance, an increase in bond energy and the energy of the lowest unoccupied molecular orbital (LUMO), coupled with a decrease in hydration energy and the energy of the highest occupied molecular orbital (HOMO), was correlated with higher antioxidant activity. pensoft.net Identifying such key structural factors is essential for the rational design of new derivatives with enhanced biological efficacy. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful approach to study the physical movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex that complements the static picture from molecular docking. mdpi.com

MD simulations are employed to assess the stability of the ligand-protein complex and to understand the conformational changes that occur upon ligand binding. mdpi.com For instance, in the study of morpholine-thiophene hybrid thiosemicarbazones, MD simulations were performed to reinforce the in vitro inhibitory data and the molecular docking analysis. nih.gov By analyzing parameters such as the root mean square deviation (RMSD) of the protein and ligand over the simulation period, researchers can confirm the stability of the binding mode predicted by docking. mdpi.com These simulations provide a more realistic representation of the interactions in a physiological environment and are a critical step in validating the results from other in silico methods.

Conformational Analysis of Ligands and Receptors

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which dictates its physical properties and biological activity. This analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.

For this compound, the key flexible bond is the C-N bond connecting the thiophene and morpholine rings. Rotation around this bond, along with the inherent flexibility of the morpholine ring (which typically adopts a chair conformation), defines the molecule's conformational landscape. researchgate.netcerist.dz Theoretical methods like Density Functional Theory (DFT) are employed to calculate the potential energy surface by systematically changing the dihedral angle between the two rings. dergipark.org.trepstem.net

Studies on similar substituted thiophenes, such as 2-methoxythiophene, have shown that DFT calculations can identify the most stable conformers by locating the minima on the potential energy curve. dergipark.org.trepstem.net For this compound, one would expect to find distinct low-energy conformers corresponding to different relative orientations of the thiophene and morpholine rings. The energy differences between these conformers and the rotational barriers can be quantified, providing a detailed picture of the molecule's flexibility at different temperatures.

Illustrative Data for Conformational Analysis: The following table demonstrates the type of data obtained from a conformational analysis of a related compound, 2-methoxythiophene, calculated at the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr

| Conformer | Dihedral Angle (C3-C2-O-C6) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Syn | 0° | 0.00 | 1.99 |

| Anti | 180° | 1.50 | 2.15 |

Stability and Dynamics of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov This approach can provide detailed insights into the stability and dynamics of a ligand, such as this compound, when bound to a biological target like a protein receptor. nih.gov

While no specific MD simulation studies for this compound complexes are available in the searched literature, the methodology is well-established. An MD simulation would begin with a docked complex of the ligand and its target protein. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation calculates the trajectories of all atoms over a period, typically nanoseconds to microseconds, revealing how the ligand interacts with the protein's active site. nih.gov

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds between the ligand and protein, which are critical for binding affinity.

Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the strength of the ligand-protein interaction.

Simulations on similar thiophene-based ligands have demonstrated the ability of these techniques to identify key binding poses and interaction networks within protein active sites. unimi.it

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. tandfonline.com These calculations are essential for predicting reactivity, spectroscopic signatures, and the nature of chemical bonds.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier orbital theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. researchgate.net

For thiophene derivatives, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO distribution can vary depending on the substituents. researchgate.netnih.gov In this compound, the nitrogen atom of the morpholine ring could also influence the electronic distribution. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for obtaining these orbital energies. asianpubs.orgnih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution and reactive sites of a molecule. dergipark.org.tr It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atom of the morpholine ring and the sulfur atom of the thiophene ring, indicating these as sites for electrophilic interaction. researchgate.net

Illustrative Data for Electronic Properties: The following table shows representative HOMO-LUMO data calculated for a morpholine-thiophene derivative, illustrating the typical outputs of such a quantum chemical study. nih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -10.3681 |

| LUMO Energy | 1.4009 |

| Energy Gap (ΔE) | 11.7690 |

Spectroscopic Data Interpretation and Prediction (e.g., NMR, IR, Raman)

DFT calculations are highly effective in predicting vibrational and NMR spectra, which can aid in the interpretation of experimental data.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated using DFT, which, after scaling to correct for anharmonicity and basis set limitations, typically show excellent agreement with experimental FT-IR and FT-Raman spectra. iosrjournals.orgresearchgate.net For this compound, characteristic vibrational modes would include C-H stretching of the thiophene ring, C-S stretching, and various modes associated with the morpholine ring, such as C-N and C-O stretching and CH2 scissoring and rocking. iosrjournals.orgresearchgate.net Such calculations on related molecules like 2-thiophene carboxylic acid have successfully assigned the vibrational modes observed in experimental spectra. iosrjournals.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of quantum chemistry. nih.gov The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. acs.org The calculated chemical shifts, referenced against a standard like tetramethylsilane (TMS), can help in the assignment of complex experimental spectra and confirm the molecular structure. For this compound, calculations would predict distinct signals for the protons and carbons of both the thiophene and morpholine rings, reflecting their unique chemical environments. nih.govacs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, lone pairs, and charge transfer interactions. periodicodimineralogia.it It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of hyperconjugative and intramolecular charge transfer effects. iosrjournals.org

Atoms in Molecules (AIM) Topology Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) developed by Richard Bader provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ(r)). wikipedia.org The analysis focuses on critical points in the electron density where the gradient is zero. altervista.org

A bond critical point (BCP) located between two nuclei indicates the presence of a bond path, which is the definition of a chemical bond in AIM theory. comporgchem.com The properties of the electron density at the BCP provide insight into the nature of the interaction: nih.govminsocam.org

Electron Density (ρ(r)_BCP): Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)_BCP): The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions.

For this compound, AIM analysis would be used to characterize all covalent bonds within the molecule and to identify any potential non-covalent intramolecular interactions, such as weak hydrogen bonds, that might influence its preferred conformation. nih.gov

In Silico ADME Prediction and Druglikeness Assessment

In contemporary drug discovery, computational or in silico methods are indispensable for the early-stage evaluation of new chemical entities. These approaches predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the "druglikeness" of a molecule, thereby identifying candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage clinical failures. For compounds like this compound, which combines the biologically significant thiophene and morpholine scaffolds, in silico tools offer critical insights into their potential as therapeutic agents. nih.govresearchgate.nete3s-conferences.org

Research on various thiophene and morpholine derivatives frequently employs a battery of computational models to forecast their pharmacokinetic behavior. ajol.infomspsss.org.ua Commonly used web-based tools such as SwissADME and pkCSM provide a comprehensive analysis of a molecule's physicochemical properties and its likely fate within a biological system. ajol.infomspsss.org.ua These predictions are guided by established principles like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. ajol.info

Studies on related morpholine-thiophene hybrid molecules have demonstrated good ADME profiles. For instance, computational analyses of certain morpholine-thiophene hybrid thiosemicarbazones indicated favorable druglikeness with no violations of standard screening rules. nih.gov Similarly, other research on novel thiophene derivatives showed predictions of high intestinal absorption (over 80%) and good distribution to the central nervous system. ajol.info These findings underscore the utility of the thiophene-morpholine combination in designing molecules with potentially desirable pharmacokinetic characteristics.

Druglikeness Assessment

Druglikeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. This assessment is often based on a set of rules derived from the analysis of successful oral drugs. For a molecule like this compound, these parameters are calculated based on its structure to predict its potential for oral administration. The most widely recognized of these is Lipinski's Rule of Five, complemented by other filters like those of Egan and Veber.

Below is a table detailing the typical parameters assessed for druglikeness, which would be applied to this compound in a computational study.

| Parameter | Governing Rule | Favorable Range | Description |

|---|---|---|---|

| Molecular Weight (MW) | Lipinski | ≤ 500 g/mol | Affects size-related absorption and diffusion. |

| LogP (Lipophilicity) | Lipinski, Egan | ≤ 5 | Measures the molecule's oil/water partition coefficient, influencing solubility and permeability. |

| Hydrogen Bond Donors (HBD) | Lipinski | ≤ 5 | The number of O-H and N-H bonds, which impacts membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | Lipinski | ≤ 10 | The number of nitrogen and oxygen atoms, affecting solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | Egan, Veber | ≤ 140 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Rotatable Bonds (nRotb) | Veber | ≤ 10 | Indicates molecular flexibility, which can influence oral bioavailability. |

Predicted ADME Properties

Beyond general druglikeness, in silico tools provide specific predictions for various ADME parameters. These computational assessments help to create a detailed pharmacokinetic profile of a potential drug candidate early in the development process. For a compound such as this compound, these predictions would cover its journey from administration to excretion.

The following table summarizes key ADME properties that are typically evaluated for novel thiophene- and morpholine-containing compounds, based on findings from computational studies on analogous structures. ajol.infonih.gov

| ADME Category | Parameter | Predicted Outcome for Analogous Structures | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Indicates the percentage of the drug absorbed through the human gut. |

| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump; not being a substrate suggests the compound will not be actively removed from cells, improving bioavailability. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes / No (Varies) | Predicts whether the compound can cross the BBB to act on the central nervous system (CNS). |

| Plasma Protein Binding (PPB) | Moderate to High | Affects the amount of free drug available to exert its pharmacological effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of some isoforms (e.g., 3A4) | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes. ajol.info |

| CYP Substrate | Substrate for some isoforms (e.g., 3A4) | Indicates which enzymes are likely responsible for the compound's metabolism. ajol.info | |

| Excretion | Total Clearance | Within acceptable limits | Predicts the body's efficiency in eliminating the compound, influencing dosing frequency. ajol.info |

Emerging Research, Development, and Patent Landscape

Recent Advances in 2-(Thiophen-3-yl)morpholine Derivative Design

The design of novel derivatives based on the this compound core is primarily driven by the principle of molecular hybridization. This involves strategically combining this core with other bioactive motifs to create compounds with tailored pharmacological profiles. A prominent example is the development of morpholine-thiophene hybrid thiosemicarbazones as potent urease inhibitors. frontiersin.orgnih.gov

Urease is an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, making it an attractive target for antimicrobial drug development. researchgate.net The design rationale for these hybrids stems from several key observations:

Both morpholine (B109124) and thiophene (B33073) rings have been independently reported to exhibit significant urease inhibitory efficacy. nih.gov

The thiosemicarbazide scaffold is structurally similar to thiourea (B124793), a known urease inhibitor, making it an ideal linker. frontiersin.org

Researchers have synthesized a series of these hybrid molecules, systematically modifying the thiophene ring with various electron-donating and electron-withdrawing substituents to establish a structure-activity relationship (SAR). frontiersin.org The general synthetic scheme involves the reaction of a substituted thiophene ketone with a morpholinoethylhydrazinecarbothioamide.

The in-vitro evaluation of these compounds against urease revealed that most derivatives were significantly more potent than the standard inhibitor, thiourea. frontiersin.org The SAR studies provided valuable insights into the structural requirements for potent inhibition.

Table 1: Structure-Activity Relationship (SAR) of Morpholine-Thiophene Hybrid Thiosemicarbazones as Urease Inhibitors

| Compound ID | Substitution on Thiophene Ring | Observed Activity (IC₅₀) | Inhibition Mechanism |

|---|---|---|---|

| 5a | H | 7.90 ± 3.8 µM | - |

| 5d | 5-CH₃ | 16.30 ± 1.2 µM | - |

| 5g | 5-Cl | 3.80 ± 1.9 µM | Uncompetitive |

| 5h | 5-Br | 5.20 ± 2.5 µM | - |

| Thiourea (Standard) | - | 21.3 ± 1.2 µM | - |

Data sourced from recent biochemical screening studies. frontiersin.org

The data indicates that the presence of an electron-withdrawing halogen atom (Cl, Br) at the 5-position of the thiophene ring significantly enhances inhibitory potency compared to an unsubstituted or methyl-substituted ring. The lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), was identified as a particularly promising candidate for further development. frontiersin.org This design strategy highlights how the 2-(thiophen-yl)morpholine core can be effectively utilized as a foundational scaffold for creating potent enzyme inhibitors.

Patent Literature Review and Key Patent Applications

A direct patent search for the specific compound "this compound" does not yield a significant number of specific applications. However, the broader patent landscape for thiophene derivatives and morpholine-containing compounds is extensive, reflecting their importance in drug development. nih.gov Many patents claim large families of compounds through Markush structures, which may encompass the this compound scaffold, even if it is not explicitly exemplified.

Patents covering thiophene and morpholine derivatives describe various synthetic methodologies that are applicable for producing the this compound core and its analogues. These routes often involve multi-step sequences to construct the heterocyclic systems and couple them.

For instance, patent literature on thiophene derivatives describes versatile methods starting from commercially available precursors. One common approach involves the functionalization of a pre-formed thiophene ring. Patent US11299485B2, while focused on different derivatives, outlines a method starting with 3-ethynylthiophene, which is then reacted via a copper-catalyzed cycloaddition to build a more complex molecule. google.com This demonstrates a viable strategy for elaborating the thiophene-3-yl precursor.

General synthetic strategies for morpholine derivatives often involve the cyclization of amino alcohols or the reaction of morpholine itself with various electrophiles. e3s-conferences.orgresearchgate.net A plausible, though not explicitly patented route for this compound, could involve the reaction of 3-bromothiophene (B43185) with morpholine under palladium catalysis or the reductive amination of 3-acetylthiophene with morpholine.

While specific patents for this compound are scarce, the patented therapeutic applications for the broader class of thiophene derivatives are diverse. These patents suggest potential areas of exploration for novel compounds based on this scaffold.

Table 2: Patented Therapeutic Areas for Structurally Related Thiophene Derivatives

| Patent Number | General Structure Claimed | Patented Therapeutic Use / Activity |

|---|---|---|

| WO2019043642A1 | Substituted thiophene compounds | Treatment and prevention of autoimmune diseases and cellular stress-mediated diseases. google.com |

| US11299485B2 | Thiophene derivatives linked to other heterocycles | Inhibition of tumor necrosis factor (TNF) production; treatment of hematologic cancer, rheumatoid arthritis, and ulcerative colitis. google.com |

The ability of the morpholine ring to improve pharmacokinetic properties, such as solubility and metabolic stability, is a well-recognized asset in drug design. nih.gov Its incorporation into the thiophene scaffold, as seen in this compound, could therefore modulate the activity and drug-like properties of the parent thiophene molecule, making it suitable for a range of therapeutic targets, including those mentioned in the patent literature.

Future Perspectives in Research and Therapeutic Development

The future of research on this compound and its derivatives appears promising, with several key directions emerging from current trends in medicinal chemistry.

Expansion of Hybrid Drug Design: The success of the morpholine-thiophene hybrid thiosemicarbazones against urease provides a strong rationale for applying this hybrid strategy to other biological targets. researchgate.net Future work will likely involve replacing the thiosemicarbazone linker with other pharmacologically active moieties to target a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.

Computational and AI-Driven Discovery: The integration of computational methods, such as molecular docking and molecular dynamics simulations, will continue to be crucial for the rational design and optimization of new derivatives. nih.govmdpi.com AI-driven platforms and machine learning models can accelerate the screening of virtual libraries and predict the activity and pharmacokinetic properties of novel this compound analogues, streamlining the drug discovery process. researchgate.net

Exploration of New Therapeutic Targets: Given the vast pharmacological potential of both parent heterocycles, derivatives of this compound could be screened against a diverse range of biological targets. The morpholine moiety is particularly prevalent in kinase inhibitors, suggesting that derivatives could be designed as specific inhibitors of protein kinases involved in oncology and inflammatory diseases. nih.gov

Development of Greener Synthetic Methodologies: A focus on sustainable chemistry will drive the development of more efficient and environmentally friendly synthetic routes. This includes the use of metal-free catalysis, multi-component reactions, and flow chemistry to produce these valuable scaffolds with minimal waste and toxicity. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Thiophen-3-yl)morpholine, and how can reaction efficiency be optimized?

- Methodology :

- Suzuki-Miyaura cross-coupling : Introduce the thiophen-3-yl group via palladium-catalyzed coupling with boronic acid derivatives (e.g., 3-thienyltrifluoroborate potassium salt) .

- Enantioselective catalysis : Use rhodium-catalyzed desymmetrization of meso-alkenes to achieve stereocontrol, as demonstrated in synthesizing trans-(1R,2S)-2-(Thiophen-3-yl)-cyclopent-3-enol derivatives .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and employ triethylamine to neutralize byproducts (e.g., HCl) during amine coupling steps .

Q. How should researchers handle safety and stability concerns when working with this compound in laboratory settings?

- Safety protocols :

- Hazard mitigation : Use flame-resistant equipment (flammable liquid Category 4, H227) and wear nitrile gloves to prevent skin corrosion (Category 1A–1C, H314) .

- Storage : Store in airtight containers under inert gas (e.g., N₂) to avoid degradation from moisture or oxygen .

- Emergency response : Immediately rinse eyes or skin with water for 15 minutes upon exposure and consult safety data sheets for antidotes .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Analytical methods :

- UV-Vis spectroscopy : Measure absorption peaks in dichloromethane (e.g., λₐᵦₛ = 592 nm for morpholine-thiophen-3-yl derivatives) to confirm π-π* transitions .

- NMR : Use ¹H/¹³C NMR to identify proton environments (e.g., thiophen-3-yl protons at δ 6.8–7.2 ppm) and morpholine ring signals .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H⁺] = 186.185 g/mol for analogous thiophene-morpholine structures) .

Advanced Research Questions

Q. How can computational methods like DFT/TD-DFT be applied to predict the optoelectronic properties of this compound derivatives?

- Methodology :

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess charge-transfer efficiency, as shown for phenothiazine-thiophene dyes (e.g., ΔE = 4.54 eV for morpholine-thiophen-3-yl systems) .

- TD-DFT : Simulate excited-state properties (e.g., absorption/emission spectra) to guide applications in dye-sensitized solar cells or SERS imaging .

Q. What strategies resolve contradictions in reaction yields or spectroscopic data when synthesizing this compound?

- Troubleshooting :

- Byproduct analysis : Use HPLC or GC-MS to detect impurities (e.g., unreacted thiophen-3-yl intermediates) and adjust stoichiometry .

- Reaction conditions : Optimize temperature (e.g., room temperature vs. reflux) and solvent polarity (e.g., THF vs. DMF) to suppress side reactions .

- Data validation : Cross-reference experimental spectra with computational predictions (DFT) to confirm structural assignments .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Catalytic approaches :

- Rhodium catalysts : Apply chiral ligands (e.g., BINAP) to induce asymmetry in cyclization or carbonylative desymmetrization reactions .

- Kinetic resolution : Use lipases or transition-metal complexes to separate enantiomers during esterification/amination steps .

- Characterization : Employ chiral HPLC or circular dichroism (CD) to verify enantiomeric excess (ee > 95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |